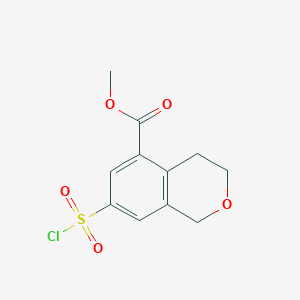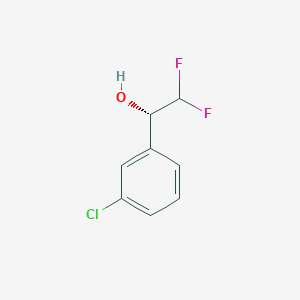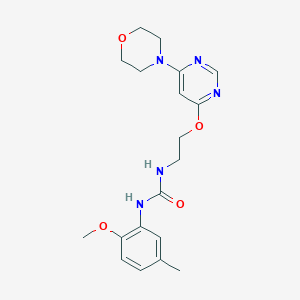
1-(4-fluorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole, also known as FBMI, is a benzimidazole derivative that has been synthesized for various scientific research applications. FBMI has been found to have potential therapeutic effects in various diseases due to its unique mechanism of action.
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitory and Antioxidant Activities
A study by Menteşe, Ülker, and Kahveci (2015) synthesized a series of benzimidazole derivatives, including those with a 4-fluorobenzyl group, which exhibited significant α-glucosidase inhibitory and antioxidant activities. These derivatives, particularly those containing oxadiazole and thiosemicarbazide, showed notable DPPH and ABTS scavenging activity, highlighting their potential in managing diabetes and oxidative stress-related conditions (Menteşe, Ülker, & Kahveci, 2015).
Antifungal Activity
Qu, Li, Xing, and Jiang (2015) reported on benzimidazole derivatives containing a morpholine moiety that demonstrated higher antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum compared to carbendazim. The study highlights the compound's potential as a new class of antifungal agents, with specific derivatives showing excellent activity (Qu, Li, Xing, & Jiang, 2015).
GPR39 Agonists and Kinase Inhibitors
Research by Sato, Huang, Kroeze, and Roth (2016) discovered kinase inhibitors that act as novel GPR39 agonists, with one containing a morpholinomethyl group. These compounds, identified through an unbiased screening approach, were found to be potentiated by zinc in a probe-dependent and pathway-dependent manner, suggesting a new avenue for exploring GPR39-related therapeutic interventions (Sato, Huang, Kroeze, & Roth, 2016).
Synthesis and Crystal Structure Analysis
A study by Banu, Vasundhara, Lamani, Khazi, and Begum (2013) focused on the synthesis and crystal structure analysis of a compound similar to the one , further modified with a morpholinomethyl derivative. This work provided insights into the molecular and supramolecular architecture of such compounds, which is crucial for understanding their interaction mechanisms and potential applications in drug design (Banu et al., 2013).
Antimycobacterial Activity
Yoon, Ali, Wei, Choon, and Ismail (2015) synthesized novel benzimidazoles starting from 4-fluoro-3-nitrobenzoic acid, demonstrating antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The study identified compounds with IC50 values less than 15 µM, indicating their potential in treating tuberculosis (Yoon, Ali, Wei, Choon, & Ismail, 2015).
Propiedades
IUPAC Name |
4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c20-16-7-5-15(6-8-16)13-23-18-4-2-1-3-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXOESUDXXECLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)


![Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-](/img/structure/B2699941.png)
![Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate](/img/structure/B2699942.png)
![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699944.png)
![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699946.png)
